molecular formula C8H9BO3 B2641049 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL CAS No. 2377606-21-6

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

Cat. No.: B2641049
CAS No.: 2377606-21-6
M. Wt: 163.97
InChI Key: RWIDXIVQIIWEJG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL is a chemical compound with a unique structure that includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL typically involves the reaction of a boronic acid derivative with a diol. The reaction conditions often require a catalyst, such as palladium, and may be carried out under inert atmosphere to prevent oxidation. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boron atom in 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL distinguishes it from other similar compounds. This unique feature allows it to participate in specific chemical reactions and interactions that are not possible with other compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIDXIVQIIWEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2OCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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